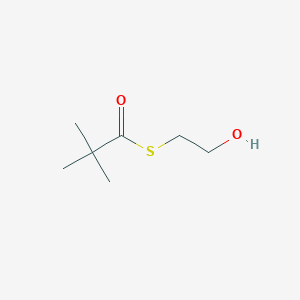

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate

Description

Properties

IUPAC Name |

S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQCFNVZCHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433698 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153121-88-1 | |

| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate typically involves the esterification of 2,2-dimethylpropanethioic acid (pivalic thioacid) with 2-hydroxyethyl alcohol (ethylene glycol derivative). This reaction forms the thioester linkage between the sulfur atom of the thioacid and the hydroxyethyl group. Although direct detailed synthetic protocols are scarce, analogous thioester syntheses suggest the following general method:

- Thioacid Activation: The 2,2-dimethylpropanethioic acid is activated, often by conversion to an acid chloride or by using coupling agents.

- Nucleophilic Substitution: The activated thioacid reacts with 2-hydroxyethyl alcohol under controlled conditions to yield the desired thioester.

- Purification: The product is purified typically by distillation or chromatography to remove unreacted starting materials and side products.

This method is consistent with the general chemistry of thioesters and is supported by the compound’s classification and molecular structure.

Advanced Preparation in Prodrug Synthesis Context

In more complex synthetic sequences, this compound serves as a reagent or intermediate in the preparation of nucleoside phosphate and phosphonate prodrugs. Several research studies provide detailed insights into its preparation and use:

Use in Phosphonate Prodrug Synthesis:

The compound is reacted with phosphonic acid derivatives in the presence of activating agents such as 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT). This reaction facilitates the formation of bis(SATE)-phosphono nucleoside derivatives, which are important prodrug forms enhancing drug delivery and bioavailability.Salicyl Chlorophosphite-Mediated Synthesis:

this compound is used to prepare H-phosphonate monoester precursors by reaction with salicyl chlorophosphite. These intermediates are then condensed with nucleosides (e.g., AZT) to form phosphorothioate diesters, which are subsequently oxidized to phosphorothiolates.Avoidance of Side Reactions:

Direct reaction of this compound with certain phosphonate substrates can lead to unwanted cyclic phosphodiester byproducts. Thus, selective protection/deprotection strategies are employed to achieve the desired bis(SATE)-derivatives with good yields.

Reaction Conditions and Yields

The preparation methods involving this compound generally require:

- Solvents: Pyridine, triethylamine, or 1-methyl-2-pyrrolidinone are commonly used to facilitate coupling reactions.

- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

- Catalysts/Activators: MSNT and salicyl chlorophosphite are key activating agents that promote esterification and coupling.

- Yields: Reported yields for bis(SATE)-phosphono nucleoside derivatives range from 60% to 75%, with some specific prodrug formations achieving yields up to 99% after deprotection steps.

Summary Table of Preparation Methods

Research Findings and Notes

- The compound is primarily reported in the literature as a building block in prodrug synthesis, especially for antiviral nucleoside analogs.

- The use of this compound facilitates the introduction of the SATE (S-acyl-2-thioethyl) group, which is a prodrug moiety improving membrane permeability and metabolic stability.

- Careful control of reaction conditions and selective protection strategies are critical to avoid side reactions such as elimination or cyclic phosphodiester formation.

- The compound’s synthesis and use have been documented in peer-reviewed chemistry journals, confirming its role in advanced pharmaceutical chemistry.

- Limited direct synthetic protocols for the compound itself exist outside its context as a reagent, emphasizing its role as an intermediate rather than a final product.

Chemical Reactions Analysis

Types of Reactions: : S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is being investigated for its potential use in drug formulations. Its structure allows it to serve as a precursor for various bioactive compounds. The thioester moiety can be involved in the synthesis of more complex molecules that exhibit therapeutic properties.

- Case Study : A study highlighted the synthesis of novel thiophene derivatives using this compound as a starting material. These derivatives demonstrated promising antiviral activities against hepatitis C virus (HCV), suggesting potential applications in antiviral drug development .

Cosmetic Industry

The compound's properties make it suitable for use in cosmetic formulations, particularly as a stabilizer or active ingredient in skin care products. Its ability to enhance skin penetration can improve the efficacy of other active ingredients.

- Case Study : Research has shown that this compound can enhance the delivery of certain cosmetic agents through the skin barrier, making it valuable for formulating effective topical treatments .

Agricultural Applications

There is emerging interest in the use of this compound as a plant growth regulator or pesticide additive. Its chemical structure may provide protective benefits against certain pathogens while promoting plant health.

- Research Findings : Preliminary studies indicate that compounds similar to this compound can enhance resistance to fungal infections in crops, thus improving yield and quality .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially modulating their activity. The hydroxyl and thioester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate with structurally related compounds from the evidence:

Physicochemical Properties

- Solubility: Thioesters like this compound are typically less polar than esters (e.g., 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate) due to sulfur’s lower electronegativity compared to oxygen. This may reduce water solubility but enhance lipid solubility .

- Reactivity: Phosphonothioates (e.g., CAS 218964-59-1) exhibit high reactivity due to P-S bonds, often used in agrochemicals or nerve agents. The thioester group in the target compound may show moderate reactivity, suitable for polymer or pharmaceutical applications .

Biological Activity

S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₇H₁₄O₂S

- CAS Number : 153121-88-1

- Molecular Weight : 158.25 g/mol

This compound acts as a prodrug that can release sulfur dioxide (SO₂) upon metabolism. The biological activity associated with this compound is primarily linked to its ability to modulate various biochemical pathways through SO₂ release, which has implications for antimicrobial and anti-inflammatory activities.

Pathways Involved

- Antimicrobial Activity : Research indicates that compounds releasing SO₂ exhibit significant antimicrobial properties. For example, studies have shown that sulfite can act as a mediator in host defense mechanisms by modulating neutrophil activity .

- Oxidative Stress Modulation : The compound may influence oxidative stress responses due to its sulfur content, which can interact with reactive oxygen species (ROS), potentially reducing cellular damage during inflammatory responses .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives:

- In Vitro Studies : A study demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were lower than those of conventional antibiotics, indicating enhanced potency .

- In Vivo Studies : Research involving animal models has shown that administration of SO₂-releasing compounds leads to significant reductions in tumor sizes in specific cancer models. This suggests potential applications in oncology as a therapeutic agent .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, thioesterification of 2,2-dimethylpropanethioic acid with 2-hydroxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Characterization of intermediates includes:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regioselectivity and purity.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., thioester C=S stretch at ~1200–1050 cm⁻¹).

Experimental design should include control reactions to minimize side products like disulfides or over-esterification .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Beyond NMR and MS, advanced techniques include:

- Heteronuclear Single Quantum Coherence (HSQC): To resolve overlapping signals in complex mixtures.

- X-ray Crystallography: For definitive structural confirmation if crystalline derivatives are obtainable.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To monitor conjugation effects in thioester moieties (if applicable).

Ensure solvent selection (e.g., deuterated chloroform for NMR) does not interfere with functional group analysis .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and activation energies for thioesterification. Tools like COMSOL Multiphysics enable reaction pathway simulations, while machine learning (ML) models trained on existing reaction datasets can recommend optimal parameters (e.g., temperature, solvent polarity). For example, ML-driven optimization might identify ionic liquids as superior solvents for reducing side reactions .

Advanced: How should researchers resolve contradictions in kinetic data for thioester hydrolysis of this compound?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., pH, trace metal catalysts). A systematic approach includes:

Factorial Design: Test variables (pH, temperature, ionic strength) in a 2³ factorial matrix to identify interactions.

Kinetic Isotope Effects (KIE): Use deuterated water (D₂O) to distinguish between acid-catalyzed and nucleophilic mechanisms.

Statistical Validation: Apply ANOVA or Bayesian inference to assess data significance.

Iterative refinement of experimental conditions using computational feedback loops (e.g., ICReDD’s reaction path search methods) can reconcile discrepancies .

Advanced: What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

Key factors include:

- Mixing Efficiency: Use computational fluid dynamics (CFD) to model shear stress and avoid localized hotspots in continuous-flow reactors.

- Mass Transfer Limitations: Opt for microreactors with high surface-area-to-volume ratios for exothermic thioesterifications.

- Catalyst Immobilization: Silica-supported bases (e.g., K₂CO₃/SiO₂) enhance reusability and reduce downstream purification.

Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for standardized protocols .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicological data may be limited (as seen in analogous compounds), adopt GHS/CLP guidelines (EC1272/08):

- Ventilation: Use fume hoods (P261) to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles (P262).

- Spill Management: Neutralize with activated carbon or vermiculite; avoid aqueous rinses for water-sensitive intermediates.

Document all hazards under Section 2.3 of safety data sheets (SDS) and update protocols as new toxicological data emerge .

Advanced: How can researchers apply factorial design to study substituent effects on the stability of this compound derivatives?

Methodological Answer:

A 2⁴ factorial design can evaluate substituent effects (e.g., alkyl vs. aryl groups) on stability:

- Factors: Substituent electronegativity, steric bulk, solvent polarity, temperature.

- Response Variables: Half-life (t₁/₂) in accelerated degradation studies (e.g., 40°C/75% RH).

Use partial least squares (PLS) regression to correlate structural descriptors (Hammett σ, Taft Eₛ) with stability outcomes. This approach aligns with CRDC’s RDF2050103 (chemical engineering design) for systematic optimization .

Advanced: What role does AI play in predicting novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

Generative adversarial networks (GANs) trained on PubChem or ChEMBL datasets can propose derivatives with optimized LogP, solubility, or binding affinity. For example:

- Virtual Screening: Dock candidate structures into target protein active sites (e.g., using AutoDock Vina).

- Synthetic Feasibility: ML models (e.g., ASKCOS) prioritize synthetically accessible routes.

Integrate these tools into "smart laboratories" for real-time experimental validation, as proposed in AI-driven chemical engineering frameworks .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel columns with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) for bulk purification.

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity (>98%).

Validate method robustness via system suitability tests (USP <621>) and track thioester degradation using UV detection at 254 nm .

Advanced: How can researchers address reproducibility challenges in catalytic asymmetric syntheses involving this compound?

Methodological Answer:

Reproducibility issues often stem from catalyst leaching or enantiomer cross-contamination. Mitigation strategies include:

- In Situ EXAFS: Monitor catalyst structure during reactions.

- Chiral Stationary Phases (CSPs): Use HPLC with CSPs (e.g., Chiralpak IA) to quantify enantiomeric excess (ee).

- DoE Optimization: Apply response surface methodology (RSM) to balance ee and yield.

Cross-reference CRDC subclass RDF2050108 (process control and simulation) for advanced statistical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.